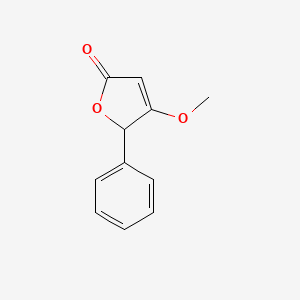

4-Methoxy-5-phenyl-2(5H)-furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-5-phenyl-2(5H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a methoxy group and a phenyl group in its structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-phenyl-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted acetoacetic ester with methanol in the presence of an acid catalyst can yield the desired furanone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-phenyl-2(5H)-furanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The furanone ring can be reduced to form a dihydrofuranone.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of this compound-3-one.

Reduction: Formation of 4-methoxy-5-phenyl-2,3-dihydrofuranone.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 4-Methoxy-5-phenyl-2(5H)-furanone is its antimicrobial activity. Research indicates that derivatives of 2(5H)-furanone exhibit selective antibacterial effects against Gram-positive bacteria, notably Staphylococcus aureus. For instance, a study demonstrated that a derivative known as F105 effectively inhibited biofilm formation and killed S. aureus at concentrations as low as 8–16 µg/mL, showcasing its potential as an antimicrobial agent in clinical settings .

Synergistic Effects with Antibiotics

Further investigations revealed that compounds related to this compound enhance the efficacy of traditional antibiotics. For example, a sulfone derivative increased the effectiveness of aminoglycosides like gentamicin against S. aureus, significantly improving bacterial clearance in infected wounds . This synergistic action highlights the potential for developing combination therapies to combat antibiotic-resistant strains.

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported moderate cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant anti-proliferative activity . This suggests that derivatives of this compound could be explored further for potential use in cancer therapeutics.

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving furan derivatives and phenolic compounds. Notably, bromination reactions have been employed to modify the furanone structure, enhancing its reactivity and biological properties . The versatility in synthesis allows for the creation of numerous analogs with tailored biological activities.

Chemical Reactivity

The presence of a carbonyl group and double bonds in the furanone structure contributes to its high reactivity, making it suitable for further functionalization. This reactivity is crucial for developing new compounds with improved therapeutic profiles .

Agricultural Applications

Beyond medicinal uses, this compound exhibits potential applications in agriculture as an insecticide and fungicide. The furanone ring is known to possess bioactive properties that can inhibit the growth of various pests and pathogens, thereby contributing to crop protection strategies .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound derivatives:

These findings underscore the compound's multifaceted role in both medical and agricultural domains.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-phenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-2(5H)-furanone: Lacks the phenyl group, which may result in different reactivity and biological activity.

5-Phenyl-2(5H)-furanone: Lacks the methoxy group, which may affect its chemical properties and applications.

4-Hydroxy-5-phenyl-2(5H)-furanone: The hydroxy group can introduce different reactivity compared to the methoxy group.

Uniqueness

4-Methoxy-5-phenyl-2(5H)-furanone is unique due to the presence of both methoxy and phenyl groups, which can impart distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-5-phenyl-2(5H)-furanone and its derivatives?

- Methodology : The synthesis often involves Lewis acid-promoted stereoselective reactions. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be synthesized via halogenation under acidic conditions, with subsequent substitution of halogens with methoxy or phenyl groups . Another approach includes functionalizing 2(5H)-furanone scaffolds using Grignard reagents or cross-coupling reactions to introduce aryl or alkoxy substituents .

Q. How can the structural and thermal stability of this compound be characterized experimentally?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and stability under heating.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., melting point: 62–64°C for the methoxy-substituted analog) .

- NMR and X-ray Crystallography : Confirm substituent positions and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact.

- Store in sealed glass containers at room temperature, away from strong oxidizers .

- Employ local exhaust ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How do computational studies predict the electronic properties of this compound compared to its analogs?

- Methodology : Density Functional Theory (DFT) calculations reveal that phenyl substitution at the 5H position enhances antioxidative potential by lowering the energy gap (HOMO-LUMO) and increasing electron affinity. For example:

| Property | 2(5H)-Furanone | 5-Methyl Derivative | 5-Phenyl Derivative |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 6.2 | 5.8 | 4.9 |

| Ionization Potential (eV) | 9.1 | 8.7 | 8.3 |

| Dipole Moment (Debye) | 2.5 | 2.8 | 3.1 |

- The phenyl group stabilizes charge distribution, improving reactivity in redox-mediated biological systems .

Q. What strategies resolve contradictions in pharmacological activity data for 2(5H)-furanone derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. phenyl) with bioactivity. For instance, α,β-unsaturated-δ-lactone motifs in furanones are critical for anti-tumor activity .

- Metabolic Stability Assays : Address discrepancies by testing derivatives under physiological conditions (e.g., pH 7.4 buffer, 37°C) to identify degradation pathways .

Q. How can this compound be integrated into bio-based C4 chemical platforms?

- Methodology :

- Biocatalytic Functionalization : Use engineered enzymes to convert biomass-derived 5-hydroxy-2(5H)-furanone into C4 intermediates (e.g., maleic acid) via selective oxidation or reduction .

- Hybrid Chemo-Enzymatic Pathways : Combine Lewis acid catalysts with microbial systems to introduce methoxy/phenyl groups into furanone scaffolds .

Q. What analytical methods quantify trace impurities in this compound samples?

- Methodology :

- GC-MS with Isotopically Labeled Standards : Use [U-13C] internal standards to calibrate for compounds like 5-methyl-2(5H)-furanone, which lack commercial availability .

- HPLC-PDA : Detect polar degradation products (e.g., hydrolyzed lactones) with a C18 column and UV detection at 254 nm .

Q. Data Contradiction Analysis

Q. Why do some studies report instability of 5-substituted furanones despite computational predictions of high reactivity?

- Resolution : Computational models often assume ideal conditions, while experimental instability arises from:

- Polymerization : Electron-rich substituents (e.g., phenyl) may promote radical-mediated polymerization, requiring stabilizers like BHT (butylated hydroxytoluene) during storage .

- Hydrolysis : The α,β-unsaturated lactone ring is prone to hydrolysis in aqueous media, necessitating anhydrous reaction conditions .

Properties

CAS No. |

22609-96-7 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-methoxy-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O3/c1-13-9-7-10(12)14-11(9)8-5-3-2-4-6-8/h2-7,11H,1H3 |

InChI Key |

SJNQQDMIMLRHNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)OC1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.